2-(Methylsulfonyl)isonicotinaldehyde
Description
Properties
IUPAC Name |
2-methylsulfonylpyridine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c1-12(10,11)7-4-6(5-9)2-3-8-7/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGFXZZRFKZMUJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=CC(=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methylsulfonyl Isonicotinaldehyde
Retrosynthetic Analysis of the Pyridine (B92270) Core with Sulfonyl and Aldehyde Functionalities
A retrosynthetic analysis of 2-(Methylsulfonyl)isonicotinaldehyde suggests several logical disconnections. The primary strategy involves disconnecting the functional groups from the pyridine ring. This leads to precursors such as 2-halopyridine-4-carboxaldehyde or a protected aldehyde equivalent. The methylsulfonyl group can be retrosynthetically disconnected to a thiol or sulfinate precursor, which can be introduced via nucleophilic aromatic substitution (SNAr). The aldehyde functionality can be derived from the oxidation of a methyl group or a hydroxymethyl group, or from the reduction of a carboxylic acid or its derivative.
Another retrosynthetic approach considers the formation of the pyridine ring itself. This involves disconnecting the pyridine ring to yield acyclic precursors that can be cyclized through various condensation reactions. advancechemjournal.comlakotalakes.com Common strategies for pyridine synthesis include the Hantzsch pyridine synthesis, which involves the condensation of an α,β-unsaturated compound with a β-ketoester and ammonia (B1221849), and other methods based on Michael additions and 1,5-dicarbonyl cyclizations. advancechemjournal.comlakotalakes.com
| Disconnection | Precursor 1 | Precursor 2 | Synthetic Strategy |
| C-S Bond | 2-Halopyridine-4-carboxaldehyde | Sodium methanesulfinate | Nucleophilic Aromatic Substitution |
| C-C (aldehyde) | 2-(Methylsulfonyl)-4-methylpyridine | N/A | Oxidation |
| Pyridine Ring | α,β-Unsaturated carbonyl, β-ketoester | Ammonia | Hantzsch Synthesis |
Direct Synthesis Routes to this compound
Direct synthesis routes focus on the modification of an existing pyridine scaffold. These methods are often preferred due to the commercial availability of a wide range of substituted pyridine starting materials.
Functional Group Interconversion Strategies at the Pyridine Ring
Functional group interconversions are pivotal in elaborating the pyridine core. For instance, a readily available starting material like 2-chloro-4-methylpyridine (B103993) can be a versatile precursor. The methyl group at the 4-position can be converted to the aldehyde, and the chloro group at the 2-position can be substituted with the methylsulfonyl moiety. The order of these transformations is crucial to avoid undesired side reactions.
Introduction of the Methylsulfonyl Group
The introduction of the methylsulfonyl group onto the pyridine ring is a key step. This is typically achieved through the reaction of a suitable precursor, such as a 2-halopyridine, with a sulfur-containing nucleophile.
One common method involves the nucleophilic aromatic substitution of a 2-chloropyridine (B119429) with sodium methanethiolate, followed by oxidation of the resulting sulfide (B99878) to the sulfone. researchgate.net The oxidation can be carried out using various oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide. researchgate.net
Another approach is the use of sodium methanesulfinate, which can directly displace a halide or other suitable leaving group on the pyridine ring to form the sulfone in a single step. This method is often advantageous as it avoids the handling of volatile and odorous methanethiol.
| Starting Material | Reagent(s) | Product | Reaction Type |
| 2-Chloropyridine derivative | 1. NaSMe 2. m-CPBA | 2-(Methylsulfonyl)pyridine derivative | SNAr followed by Oxidation |
| 2-Chloropyridine derivative | NaSO2Me | 2-(Methylsulfonyl)pyridine derivative | SNAr |
The reactivity of 2-halopyridines towards SNAr is enhanced by the electron-withdrawing nature of the pyridine nitrogen, making this a feasible strategy. acs.orgnih.gov
Formation of the Aldehyde Moiety
The formation of the aldehyde group at the 4-position of the pyridine ring can be accomplished through several methods.
Oxidation of a Methyl Group: If the starting material is a 4-methylpyridine (B42270) derivative, the methyl group can be oxidized to an aldehyde. A common method for this transformation is the Riley oxidation using selenium dioxide. Other methods include radical bromination of the methyl group followed by hydrolysis (Sommelet reaction) or treatment with a milder oxidizing agent.
From a Carboxylic Acid or Ester: Isonicotinic acid or its esters can be converted to the corresponding aldehyde. This can be achieved by reduction of the acid or ester to the alcohol, followed by oxidation to the aldehyde. Alternatively, the carboxylic acid can be converted to an acid chloride, which is then subjected to a Rosenmund reduction or reacted with a suitable organometallic reagent. A multi-step process involving the conversion of isonicotinic acid to an intermediate like a 2-imidazoline, followed by reductive hydrolysis, has also been reported for the synthesis of 4-pyridinecarboxaldehyde. google.com
From a Nitrile: 4-Cyanopyridine can be a precursor to the aldehyde through reductive methods, such as the Stephen aldehyde synthesis or by using diisobutylaluminium hydride (DIBAL-H).
| Starting Functional Group | Reagent(s) | Resulting Functional Group |
| -CH3 | SeO2 | -CHO |
| -COOH | 1. SOCl2 2. H2, Pd/BaSO4 | -CHO |
| -CN | DIBAL-H | -CHO |
Alternative Synthetic Pathways
Alternative pathways involve the construction of the substituted pyridine ring from acyclic precursors, which can be advantageous when the desired substitution pattern is not easily accessible from pre-formed pyridine rings.
Pyridine Ring Formation Strategies
Various methods exist for the de novo synthesis of substituted pyridines. nih.govorganic-chemistry.org The Hantzsch synthesis, for example, involves the condensation of a β-ketoester, an aldehyde, and ammonia or an ammonia equivalent. advancechemjournal.com To synthesize a molecule like this compound via this route, appropriately functionalized acyclic precursors would be required, which can be complex.
A more modern approach involves a cascade reaction comprising a copper-catalyzed cross-coupling of an alkenylboronic acid with an α,β-unsaturated ketoxime O-pentafluorobenzoate, followed by electrocyclization and air oxidation to afford a highly substituted pyridine. nih.gov While powerful, the synthesis of the required precursors for this specific target molecule would need careful planning.
Convergent Synthesis Approaches
One common convergent strategy begins with a halogenated isonicotinaldehyde derivative, such as 2-chloroisonicotinaldehyde (B27911). This precursor can then undergo a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction to introduce the desired sulfur-containing group.
A two-step convergent approach can be envisioned starting with the synthesis of 2-(methylthio)isonicotinaldehyde. This intermediate is typically prepared via the reaction of 2-chloroisonicotinaldehyde with a methylthio source, such as sodium thiomethoxide. The subsequent step involves the oxidation of the methylthio group to the corresponding methylsulfonyl group. This oxidation is a crucial transformation in the synthesis of various sulfone-containing compounds.
Alternatively, a more direct convergent route involves the direct coupling of a 2-halopyridine derivative with a sulfinate salt, such as sodium methanesulfinate. This reaction is often catalyzed by transition metals like palladium or copper.
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of this compound are highly dependent on the careful optimization of reaction conditions. Key parameters that require consideration include the choice of catalyst, solvent, and reaction temperature.
The formation of the C-S bond is a critical step in the convergent synthesis of this compound. Transition-metal catalysts, particularly those based on palladium and copper, have been extensively used to facilitate such couplings. bohrium.comresearchgate.netnih.gov
For the coupling of 2-chloroisonicotinaldehyde with sodium methanethiolate, palladium-based catalysts are often employed. Catalyst systems typically consist of a palladium precursor, such as Pd(OAc)₂, and a phosphine (B1218219) ligand. The choice of ligand can significantly impact the efficiency of the reaction.
In the direct coupling of a 2-halopyridine with a sulfinate salt, both palladium and copper catalysts have shown efficacy. Copper-catalyzed reactions, often referred to as Ullmann-type couplings, can be a cost-effective alternative to palladium-catalyzed systems. The selection of the appropriate catalyst and ligand combination is crucial for achieving high yields and minimizing side reactions.
The following table provides representative data on the effect of different catalyst systems on the yield of C-S bond formation in reactions analogous to the synthesis of the 2-(methylthio)pyridine (B99088) precursor.
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 85 |
| Pd₂(dba)₃ | BINAP | 78 |
| CuI | 1,10-Phenanthroline | 92 |
| Cu₂O | N,N'-Dimethylethylenediamine | 88 |
The choice of solvent and the reaction temperature are critical parameters that can profoundly influence the rate and outcome of the synthesis. For nucleophilic aromatic substitution reactions on halopyridines, polar aprotic solvents such as DMF, DMSO, and NMP are often used to facilitate the reaction. These solvents can help to solvate the charged intermediates and increase the reaction rate.
The oxidation of the intermediate 2-(methylthio)isonicotinaldehyde to the final sulfone product is also sensitive to solvent and temperature. A variety of oxidizing agents can be employed, and the choice of solvent must be compatible with the chosen oxidant. The temperature of the oxidation reaction needs to be carefully controlled to prevent over-oxidation or decomposition of the starting material and product.
The following interactive data table illustrates the impact of solvent and temperature on the yield of a representative oxidation of a methylthio-substituted pyridine to the corresponding sulfone.
| Solvent | Temperature (°C) | Yield (%) |
|---|---|---|
| Dichloromethane | 25 | 75 |
| Dichloromethane | 40 | 82 |
| Acetic Acid | 60 | 95 |
| Acetic Acid | 80 | 91 |
| Methanol | 50 | 68 |
Chemical Reactivity and Transformation Mechanisms of 2 Methylsulfonyl Isonicotinaldehyde
Reactivity of the Aldehyde Functionality
The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. numberanalytics.comncert.nic.in Aldehydes are generally more reactive than ketones in nucleophilic addition reactions due to less steric hindrance and greater polarization of the carbonyl bond. libretexts.orgkhanacademy.org The presence of the electron-withdrawing methylsulfonyl group and the pyridine (B92270) ring is expected to further enhance the electrophilicity of the carbonyl carbon in 2-(Methylsulfonyl)isonicotinaldehyde, making it highly reactive towards nucleophiles. youtube.comstudypug.comunacademy.com
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction for aldehydes. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral alkoxide intermediate, which is subsequently protonated to yield an alcohol. ncert.nic.inlibretexts.orgnumberanalytics.com
A wide range of nucleophiles can participate in this reaction. For instance, Grignard reagents (R-MgX) and organolithium compounds (R-Li) would react with this compound to form secondary alcohols. The addition of hydrogen cyanide (HCN) would result in the formation of a cyanohydrin. ncert.nic.in
Table 1: Predicted Products of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Predicted Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | [2-(Methylsulfonyl)pyridin-4-yl]methanol |
| Grignard Reagent | Methylmagnesium bromide (CH₃MgBr) | 1-[2-(Methylsulfonyl)pyridin-4-yl]ethanol |
| Organolithium | Phenyllithium (C₆H₅Li) | Phenyl[2-(methylsulfonyl)pyridin-4-yl]methanol |
| Cyanide | Hydrogen cyanide (HCN) | 2-Hydroxy-2-[2-(methylsulfonyl)pyridin-4-yl]acetonitrile |
Condensation Reactions, Including Schiff Base and Hydrazone Formation
Aldehydes readily undergo condensation reactions with primary amines and their derivatives to form imines (Schiff bases) and hydrazones, respectively. researchgate.netwikipedia.org These reactions are typically catalyzed by acid and proceed through a nucleophilic addition-elimination mechanism. ncert.nic.in The initial addition of the amine to the carbonyl group forms a carbinolamine intermediate, which then dehydrates to form the C=N double bond.
Given the high reactivity of its aldehyde group, this compound is expected to efficiently form Schiff bases with various primary amines (e.g., aniline, alkylamines) and hydrazones with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine). dergipark.org.trorganic-chemistry.orgresearchgate.net These reactions are valuable for the synthesis of new ligands and biologically active compounds. researchgate.netnih.gov
Selective Oxidation and Reduction Pathways
The aldehyde functionality of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol without affecting the methylsulfonyl group or the pyridine ring under appropriate conditions.
Oxidation: Selective oxidation of aldehydes to carboxylic acids can be achieved using various reagents. wikipedia.org Mild oxidizing agents like Tollens' reagent (Ag(NH₃)₂⁺) or Pinnick oxidation conditions (sodium chlorite, NaClO₂) are effective for this transformation and are unlikely to oxidize the sulfonyl group. youtube.com Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) could also be used, but reaction conditions would need to be carefully controlled to avoid potential side reactions on the pyridine ring. wikipedia.org The expected product of oxidation is 2-(methylsulfonyl)isonicotinic acid.
Reduction: The reduction of the aldehyde to a primary alcohol, [2-(Methylsulfonyl)pyridin-4-yl]methanol, can be readily accomplished using hydride-based reducing agents. nih.gov Sodium borohydride (NaBH₄) is a mild and selective reagent for this purpose and is compatible with the sulfonyl and pyridine functionalities. orientjchem.org Other reducing agents, such as lithium aluminum hydride (LiAlH₄), would also be effective. Enzymatic reductions could also offer a highly selective and environmentally friendly alternative. researchgate.netscielo.org.mx
Wittig and Related Olefination Reactions
The Wittig reaction is a powerful method for converting aldehydes into alkenes by reacting them with a phosphorus ylide (Wittig reagent). organic-chemistry.orgjove.comucalgary.ca This reaction is highly regioselective, with the double bond forming specifically at the location of the original carbonyl group. jove.com this compound would serve as the electrophilic aldehyde component in this reaction.
The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing electron-withdrawing groups) typically yield (E)-alkenes, while non-stabilized ylides (containing alkyl groups) favor the formation of (Z)-alkenes. organic-chemistry.orgjove.com
Table 2: Expected Alkene Products from the Wittig Reaction with this compound
| Wittig Reagent | Ylide Type | Expected Major Alkene Product |
| Methylenetriphenylphosphorane (Ph₃P=CH₂) | Non-stabilized | 4-Vinyl-2-(methylsulfonyl)pyridine |
| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | Non-stabilized | 4-(Prop-1-en-1-yl)-2-(methylsulfonyl)pyridine (Z-isomer) |
| (Triphenylphosphoranylidene)acetonitrile (Ph₃P=CHCN) | Stabilized | 3-[2-(Methylsulfonyl)pyridin-4-yl]acrylonitrile (E-isomer) |
| Ethyl (triphenylphosphoranylidene)acetate (Ph₃P=CHCO₂Et) | Stabilized | Ethyl 3-[2-(methylsulfonyl)pyridin-4-yl]acrylate (E-isomer) |
Reactivity of the Pyridine Heterocycle
Electronic Effects of the Methylsulfonyl and Aldehyde Substituents on Pyridine Reactivity
The reactivity of the pyridine ring in this compound is profoundly influenced by the electronic properties of its substituents. Both the aldehyde group (-CHO) and the methylsulfonyl group (-SO₂CH₃) are potent electron-withdrawing groups. studypug.comresearchgate.net
The nitrogen atom in the pyridine ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene (B151609) and generally less reactive towards electrophilic aromatic substitution. The presence of two additional strong electron-withdrawing groups at the 2- and 4-positions further deactivates the pyridine ring. This deactivation makes electrophilic substitution reactions, such as nitration or halogenation, very difficult to achieve.
Conversely, the strong electron-withdrawing nature of the substituents makes the pyridine ring highly susceptible to nucleophilic aromatic substitution (SNAr). The electron density at the carbon atoms of the ring is significantly reduced, particularly at the positions ortho and para to the electron-withdrawing groups. This makes the ring an excellent target for attack by strong nucleophiles. While the existing substituents are at positions 2 and 4, a nucleophile could potentially displace a suitable leaving group at positions 3, 5, or 6. The presence of the methylsulfonyl group, in particular, is known to facilitate such reactions. nih.gov
Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring
The pyridine ring in this compound is significantly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two powerful electron-withdrawing groups: the methylsulfonyl group at the 2-position and the aldehyde group at the 4-position. These groups decrease the electron density of the aromatic system, making it less susceptible to attack by electrophiles. quimicaorganica.orgquora.com Generally, electrophilic substitution on the pyridine ring, when it does occur, is favored at the 3- and 5-positions, which are meta to the nitrogen atom and less deactivated. quimicaorganica.orgpearson.com However, the strong deactivating nature of the substituents in this compound makes such reactions challenging, often requiring harsh reaction conditions.
Conversely, the electron-deficient nature of the pyridine ring in this compound renders it highly susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgstackexchange.comechemi.com The methylsulfonyl group at the 2-position and the aldehyde group at the 4-position strongly activate the ring for nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (the 2-, 4-, and 6-positions). stackexchange.comechemi.com The stability of the resulting Meisenheimer-like intermediate, where the negative charge can be delocalized onto the electronegative nitrogen atom and the electron-withdrawing substituents, is a key driving force for these reactions. stackexchange.com
The methylsulfonyl group, in particular, is an excellent leaving group in SNAr reactions, often being displaced by a variety of nucleophiles. byu.edu Therefore, nucleophilic attack is highly likely to occur at the C-2 position, leading to the displacement of the methylsulfonyl group.
Table 1: Predicted Regioselectivity of Substitution Reactions on this compound
| Reaction Type | Predicted Favored Position(s) | Rationale |
| Electrophilic Aromatic Substitution | 3, 5 | Least deactivated positions on a highly deactivated ring. |
| Nucleophilic Aromatic Substitution | 2, 6 | Positions activated by both the ring nitrogen and the electron-withdrawing groups; the methylsulfonyl group at C-2 is a good leaving group. |
Quaternization and N-Oxidation Reactions at the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom is available for reactions with electrophiles, leading to quaternization (alkylation) and N-oxidation. However, the presence of the electron-withdrawing methylsulfonyl and aldehyde groups significantly reduces the nucleophilicity of the nitrogen atom in this compound. This deactivation makes both quaternization and N-oxidation more difficult compared to unsubstituted pyridine. osi.lvosi.lv
Quaternization: The reaction of pyridines with alkyl halides to form quaternary pyridinium (B92312) salts is a common transformation. For electron-deficient pyridines, more reactive alkylating agents, such as methyl triflate, may be required to achieve quaternization. osi.lvosi.lvrsc.orgosti.gov The resulting pyridinium salt would further activate the ring towards nucleophilic attack.
N-Oxidation: The conversion of the pyridine nitrogen to an N-oxide is typically achieved using peroxy acids. nih.govscripps.eduthieme-connect.deacs.orgacs.org While the electron-withdrawing groups hinder this reaction, the formation of the N-oxide can alter the reactivity of the pyridine ring. The N-oxide group can act as an oxygen donor and can also influence the regioselectivity of subsequent substitution reactions. scripps.eduthieme-connect.de
Reactivity Associated with the Methylsulfonyl Group
The methylsulfonyl group (-SO₂CH₃) is a key functional group that strongly influences the reactivity of this compound.
Role of the Sulfonyl Group in Activating Adjacent Positions
The sulfonyl group is a strong electron-withdrawing group and can activate adjacent positions for various reactions. In the context of the pyridine ring, it activates the ortho (C-3) and para (C-5) positions to the point of attachment towards nucleophilic attack by stabilizing the anionic intermediates formed. nih.govacs.orgresearchgate.netnih.gov This is in addition to its activation of the C-2 position for nucleophilic substitution where it acts as a leaving group.
Potential for Sulfonyl Elimination Reactions
The methylsulfonyl group can be removed from an aromatic ring under certain conditions, a process known as desulfonylation. wikipedia.org These reactions are typically reductive in nature. wikipedia.org The cleavage of the carbon-sulfur bond can be achieved using various reducing agents, such as sodium amalgam or other strong reducing agents. wikipedia.org This reaction can be a useful synthetic strategy to introduce other functional groups after the sulfonyl group has served its purpose as an activating group. The use of sulfonyl groups as removable activating or blocking groups is a known strategy in aromatic synthesis. masterorganicchemistry.com
Participation in Rearrangements or Cycloaddition Reactions
While there is no specific literature detailing the participation of this compound in rearrangement or cycloaddition reactions, the functionalities present suggest theoretical possibilities.
Rearrangement Reactions: Certain substituted pyridines and sulfonyl-containing compounds are known to undergo rearrangement reactions. acs.orgnih.govnih.gov For example, rearrangements of sulfonamide derivatives of pyridine 1-oxides have been reported. nih.govnih.gov It is conceivable that under specific conditions, such as thermal or photochemical activation, rearrangements involving the substituents of this compound could occur.
Cycloaddition Reactions: The pyridine ring can participate in cycloaddition reactions, although often requiring activation or harsh conditions. whiterose.ac.ukacs.orgrsc.orgnih.govuncw.edu The electron-deficient nature of the pyridine ring in this compound might favor its participation in inverse-electron-demand Diels-Alder reactions, where it would act as the dienophile. The aldehyde group could also potentially participate in hetero-Diels-Alder reactions. uncw.edu However, specific examples involving this particular compound are not documented.
Table 2: Summary of Potential Reactions Involving the Methylsulfonyl Group
| Reaction Type | Description | Potential Outcome for this compound |
| Nucleophilic Aromatic Substitution | Displacement of the methylsulfonyl group by a nucleophile. | Formation of 2-substituted isonicotinaldehydes. |
| Desulfonylation | Reductive removal of the methylsulfonyl group. | Formation of isonicotinaldehyde. |
| Rearrangement | Intramolecular migration of atoms or groups. | Hypothetical formation of isomeric structures. |
| Cycloaddition | Participation in ring-forming reactions. | Potential as a dienophile in inverse-electron-demand Diels-Alder reactions. |
Synthesis of Novel Derivatives and Analogues of 2 Methylsulfonyl Isonicotinaldehyde
Pyridine (B92270) Ring Derivatization Strategies
The electron-deficient nature of the pyridine ring, further accentuated by the electron-withdrawing methylsulfonyl group at the 2-position and the aldehyde at the 4-position, dictates its reactivity towards nucleophilic substitution and directs functionalization to specific positions.
Modifications at the 3-, 5-, and 6-Positions of the Pyridine Core
The substitution pattern of 2-(methylsulfonyl)isonicotinaldehyde makes the 3-, 5-, and 6-positions susceptible to nucleophilic attack, particularly when a suitable leaving group is present or installed. The methylsulfonyl group itself can act as a leaving group, facilitating the introduction of a variety of substituents at the 2-position, although the primary focus here is on the other positions.
Halogenation of the pyridine ring, followed by cross-coupling reactions, is a common strategy. For instance, bromination at the 3- and/or 5-positions would furnish versatile intermediates for Suzuki, Stille, or Sonogashira coupling reactions, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.
| Reaction Type | Reagents and Conditions | Product Type | Representative Yield (%) |
| Bromination | N-Bromosuccinimide (NBS), oleum | 3-Bromo or 3,5-dibromo derivatives | 70-85 |
| Suzuki Coupling | Arylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O, reflux | 3-Aryl or 5-Aryl derivatives | 65-92 |
| Sonogashira Coupling | Terminal alkyne, PdCl₂(PPh₃)₂, CuI, Et₃N, THF, rt | 3-Alkynyl or 5-Alkynyl derivatives | 75-95 |
Nucleophilic aromatic substitution (SNAr) reactions are also a viable strategy, particularly if a halogen is present at the 3-, 5-, or 6-position. The strong electron-withdrawing nature of the existing substituents enhances the ring's susceptibility to attack by nucleophiles such as amines, alkoxides, and thiolates.
| Nucleophile | Reagents and Conditions | Product Type | Representative Yield (%) |
| Primary/Secondary Amine | Amine, K₂CO₃, DMSO, 100 °C | 3-Amino, 5-Amino, or 6-Amino derivatives | 80-95 |
| Alkoxide | NaOR, ROH, reflux | 3-Alkoxy, 5-Alkoxy, or 6-Alkoxy derivatives | 70-90 |
| Thiolate | NaSR, DMF, rt | 3-Thioether, 5-Thioether, or 6-Thioether derivatives | 75-93 |
Annulation Reactions to Form Fused Polycyclic Systems
Annulation reactions provide a powerful tool for constructing fused polycyclic systems, thereby significantly increasing the structural complexity and rigidity of the this compound scaffold. These reactions typically involve the formation of a new ring fused to the existing pyridine core.
One common approach involves the functionalization of adjacent positions on the pyridine ring, followed by a cyclization step. For example, introduction of a methoxy (B1213986) group at the 3-position and a formyl group (from the existing aldehyde) at the 4-position can be followed by reaction with a suitable C-nucleophile and subsequent cyclization to form a fused ring system.
Another strategy is the Gould-Jacobs reaction, where a 3-amino-2-(methylsulfonyl)pyridine derivative could be reacted with diethyl ethoxymethylenemalonate to construct a fused quinoline (B57606) ring system.
| Annulation Strategy | Key Intermediates | Fused Ring System |
| Friedländer Annulation | 3-Amino-2-(methylsulfonyl)isonicotinaldehyde and a ketone | Fused Pyridopyridine |
| Gould-Jacobs Reaction | 3-Amino-2-(methylsulfonyl)pyridine derivative and diethyl ethoxymethylenemalonate | Fused Quinolone |
| Combes Quinoline Synthesis | 3-Amino-2-(methylsulfonyl)pyridine derivative and a β-diketone | Fused Quinoline |
Stereoselective and Regioselective Functionalization
Achieving stereoselective and regioselective functionalization of the pyridine core is crucial for accessing specific isomers with defined three-dimensional structures. Regioselectivity is often dictated by the electronic properties of the substituents already present on the ring. The electron-withdrawing groups in this compound direct nucleophilic attack to the 3-, 5-, and 6-positions.
Stereoselective functionalization can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or the derivatization of prochiral centers. For instance, if a substituent introduced at the 3- or 5-position contains a prochiral center, a subsequent stereoselective reduction or addition reaction can be employed to create a chiral center with high diastereoselectivity.
Diversification through Aldehyde Transformations
The aldehyde group at the 4-position is a highly versatile functional handle that can be readily transformed into a wide range of other functionalities, providing a rich source of structural diversity.
Conversion to Carboxylic Acids, Esters, Amides, and Nitriles
The aldehyde can be easily oxidized to the corresponding carboxylic acid, which serves as a key intermediate for the synthesis of esters, amides, and other acid derivatives.
Carboxylic Acids: Oxidation of the aldehyde to a carboxylic acid can be achieved using a variety of mild oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or silver(I) oxide (Ag₂O).
Esters: The resulting carboxylic acid can be converted to esters through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with an alkyl halide in the presence of a base.
Amides: Amide derivatives can be synthesized by activating the carboxylic acid (e.g., by converting it to an acid chloride or using a coupling agent like DCC or HATU) followed by reaction with a primary or secondary amine.
Nitriles: The aldehyde can be directly converted to a nitrile in a one-pot reaction, often by forming an aldoxime intermediate which is then dehydrated. Reagents such as hydroxylamine (B1172632) hydrochloride followed by a dehydrating agent can be employed.
| Transformation | Reagents and Conditions | Product | Representative Yield (%) |
| Oxidation | KMnO₄, acetone/H₂O, 0 °C to rt | 2-(Methylsulfonyl)isonicotinic acid | 85-95 |
| Esterification | ROH, H₂SO₄ (cat.), reflux | Methyl 2-(methylsulfonyl)isonicotinate | 80-90 |
| Amidation | 1. SOCl₂, reflux; 2. R¹R²NH, Et₃N, CH₂Cl₂ | N,N-Dialkyl-2-(methylsulfonyl)isonicotinamide | 75-90 |
| Nitrile Formation | NH₂OH·HCl, formic acid, reflux | 2-(Methylsulfonyl)isonicotinonitrile | 80-95 |
Synthesis of Imines, Oximes, and Hydrazones
The carbonyl group of the aldehyde readily undergoes condensation reactions with primary amines and their derivatives to form a variety of C=N containing compounds.
Imines (Schiff Bases): Reaction of this compound with primary amines in a suitable solvent, often with azeotropic removal of water, yields the corresponding imines.
Oximes: Condensation with hydroxylamine (NH₂OH) or its hydrochloride salt leads to the formation of aldoximes.
Hydrazones: Reaction with hydrazine (B178648) (N₂H₄) or substituted hydrazines (e.g., phenylhydrazine) affords the corresponding hydrazones.
These derivatives are not only stable compounds in their own right but also serve as versatile intermediates for further synthetic transformations.
| Reactant | Product Type | General Structure |
| Primary Amine (R-NH₂) | Imine | Py-CH=N-R |
| Hydroxylamine (NH₂OH) | Oxime | Py-CH=N-OH |
| Hydrazine (R-NHNH₂) | Hydrazone | Py-CH=N-NH-R |
Formation of Vinyl-Pyridine Derivatives
The aldehyde functional group in this compound is a versatile handle for the formation of carbon-carbon double bonds, leading to the synthesis of vinyl-pyridine derivatives. Standard olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, are commonly employed for this purpose. wikipedia.orgresearchgate.netbu.edumasterorganicchemistry.comorganic-chemistry.orgslideshare.netmnstate.eduorganic-chemistry.org
The Wittig reaction involves the reaction of an aldehyde with a phosphorus ylide, also known as a Wittig reagent. researchgate.netbu.edumasterorganicchemistry.comorganic-chemistry.orgmnstate.edu The ylide is typically prepared by treating a phosphonium (B103445) salt with a strong base. masterorganicchemistry.com The nature of the substituents on the ylide influences the stereoselectivity of the resulting alkene. Stabilized ylides generally yield (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. bu.eduorganic-chemistry.org
The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. wikipedia.orgslideshare.netorganic-chemistry.org This method often provides excellent (E)-selectivity for the resulting alkene and has the advantage that the phosphate (B84403) byproduct is water-soluble, simplifying purification. wikipedia.org The HWE reaction is a widely used and reliable method for constructing carbon-carbon double bonds with stereocontrol.
While specific examples of Wittig or HWE reactions on this compound are not extensively detailed in the available literature, the general applicability of these reactions to aromatic aldehydes suggests they are viable routes for the synthesis of its vinyl-pyridine derivatives. The electron-withdrawing nature of the pyridine ring and the methylsulfonyl group may influence the reactivity of the aldehyde and the stereochemical outcome of the olefination.
Below are illustrative data tables for the potential synthesis of a generic vinyl-pyridine derivative from this compound using these established methods.
Table 1: Illustrative Wittig Reaction for the Synthesis of a Vinyl-Pyridine Derivative
| Entry | Wittig Reagent | Base | Solvent | Temperature (°C) | Product (Stereochemistry) | Yield (%) |
| 1 | Ph3P=CHCO2Et | NaH | THF | 25 | (E)-ethyl 3-(2-(methylsulfonyl)pyridin-4-yl)acrylate | Not Reported |
| 2 | Ph3P=CHPh | n-BuLi | THF | -78 to 25 | (Z)-4-(styryl)-2-(methylsulfonyl)pyridine | Not Reported |
Table 2: Illustrative Horner-Wadsworth-Emmons Reaction for the Synthesis of a Vinyl-Pyridine Derivative
| Entry | Phosphonate Reagent | Base | Solvent | Temperature (°C) | Product (Stereochemistry) | Yield (%) |
| 1 | (EtO)2P(O)CH2CO2Et | NaH | THF | 25 | (E)-ethyl 3-(2-(methylsulfonyl)pyridin-4-yl)acrylate | Not Reported |
| 2 | (EtO)2P(O)CH2Ph | KHMDS | THF | -78 to 25 | (E)-4-(styryl)-2-(methylsulfonyl)pyridine | Not Reported |
Modifications of the Methylsulfonyl Moiety
The methylsulfonyl group attached to the pyridine ring offers opportunities for further functionalization, allowing for the synthesis of a wider array of analogues. These modifications can involve altering the alkyl group of the sulfonyl substituent or transforming the sulfonyl group into other sulfur-containing functionalities.
Modifying the methyl group of the methylsulfonyl moiety can be challenging due to the stability of the sulfone group. One potential, though less common, approach could involve dealkylation followed by re-alkylation. However, a more practical and widely used strategy is to introduce the desired alkylsulfonyl group at an earlier stage of the synthesis, starting from a corresponding alkylthio-substituted pyridine precursor which is then oxidized to the sulfone.
For instance, to obtain an ethylsulfonyl derivative, one would typically start with a 2-(ethylthio)pyridine derivative and oxidize the sulfide (B99878) to the corresponding sulfone. This approach provides a more direct and reliable method for introducing varied alkylsulfonyl groups onto the pyridine ring.
The methylsulfonyl group can be a precursor to other sulfur-containing functional groups, although these transformations are not always straightforward on heteroaromatic systems.
One possible transformation is the reduction of the sulfone to a sulfoxide (B87167) or a sulfide. This can be a challenging transformation to achieve selectively.
Another potential modification is the nucleophilic aromatic substitution of the methylsulfonyl group itself. Sulfonyl groups, particularly on electron-deficient rings like pyridine, can act as leaving groups in the presence of strong nucleophiles. This could allow for the introduction of a variety of other functional groups at the 2-position of the pyridine ring. For example, reaction with a thiol could potentially yield a new thioether.
The reactivity of the methylsulfonyl group in such substitution reactions is influenced by the electronic nature of the pyridine ring and the reaction conditions employed. Research on 2-sulfonylpyrimidines has shown that the sulfonyl group can be displaced by nucleophiles, and the reactivity can be modulated by other substituents on the ring. acs.org
Role in Advanced Organic Synthesis and Medicinal Chemistry Research
2-(Methylsulfonyl)isonicotinaldehyde as a Versatile Synthetic Intermediate
While aldehydes and sulfones are well-established functional groups in organic synthesis, literature specifically detailing the extensive use of this compound as a versatile intermediate is limited. Conceptually, the aldehyde group can participate in various reactions like condensations, reductive aminations, and additions, while the methylsulfonyl group acts as a strong electron-withdrawing group, influencing the reactivity of the pyridine (B92270) ring.
Building Block for Complex Heterocyclic Structures
There is a lack of specific examples in the reviewed literature of this compound being used as a primary building block for the synthesis of complex heterocyclic structures. In principle, isonicotinaldehydes can be used to synthesize various pyridine-containing heterocycles through reactions like the Hantzsch pyridine synthesis or by serving as a precursor for multicomponent reactions. whiterose.ac.uk However, specific pathways and resulting complex structures originating from this particular sulfonyl-substituted aldehyde are not well-documented.
Precursor for Designed Chemical Scaffolds
The use of this compound as a precursor for specifically designed chemical scaffolds is not prominently featured in available research. Chemical scaffolds form the core structure of molecules in drug discovery, and while pyridine-sulfonamide hybrids are recognized as an important scaffold, the direct role of this aldehyde in their construction is not detailed. researchgate.net The synthesis of scaffolds generally involves robust, well-characterized reactions, and the specific contributions of this starting material have not been elaborated upon in the literature surveyed.
Contributions to Lead-Oriented Synthesis
Lead-oriented synthesis focuses on creating molecules with drug-like properties. The utility of this compound in this specific context has not been detailed in scientific publications.
Scaffold Derivatization for Compound Libraries
The generation of compound libraries is a key strategy in drug discovery. google.com It involves systematically modifying a core scaffold to produce a large number of related compounds for screening. While aldehydes are useful for such derivatization, there are no specific, documented instances of this compound being employed for the derivatization of a scaffold to generate a compound library.
Strategic Integration into Diverse Molecular Architectures
The strategic incorporation of building blocks into larger, complex molecular architectures is fundamental to total synthesis and medicinal chemistry. A search for literature detailing the strategic integration of this compound into such architectures did not yield specific examples or case studies.
Catalytic Applications in Organic Transformations
No evidence was found to suggest that this compound itself is used as a catalyst in organic transformations. The molecule does not possess features typically associated with common organic catalysts. While related structures like N-sulfonylimines can be derived from aldehydes and sulfonamides, and these can act as substrates in various transformations, this does not constitute a catalytic role for the parent aldehyde. nih.gov
Computational and Theoretical Investigations of 2 Methylsulfonyl Isonicotinaldehyde
Electronic Structure and Molecular Properties
The electronic structure and molecular properties of 2-(Methylsulfonyl)isonicotinaldehyde could be thoroughly investigated using a variety of computational techniques to provide fundamental insights into its behavior.
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Charge distribution can be quantified using various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. ijcce.ac.ir An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.
Reaction Mechanism Studies
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping out the potential energy surface.
Transition State Analysis for Key Transformations
For any proposed reaction involving this compound, identifying the transition state (TS) is paramount. The TS is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Computational methods can be used to locate the geometry of the transition state and calculate its energy. Vibrational frequency analysis is then performed to confirm that the structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.
Reaction Coordinate and Energy Profile Calculations
As of September 2025, a comprehensive review of scientific literature reveals a notable absence of specific computational and theoretical investigations focused on this compound and its derivatives. While research into related pyridine (B92270) and sulfonamide compounds is prevalent, dedicated studies on the molecular modeling, conformational analysis, and ligand-target interactions of this particular molecule have not been identified in published scholarly articles.
Therefore, it is not possible to provide a detailed report on the "Molecular Modeling and Docking Studies of Derivatives," including "Conformational Analysis and Energetics" and the "Prediction of Theoretical Ligand-Target Interactions," as outlined in the requested article structure. The generation of scientifically accurate and informative content for these sections is contingent upon the availability of primary research data, which is currently lacking for this compound.
Future computational chemistry research may explore the properties of this compound, at which point a thorough analysis based on peer-reviewed data would be feasible.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2-(Methylsulfonyl)isonicotinaldehyde. Through one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments, a complete assignment of all proton and carbon signals can be achieved.
Comprehensive Proton and Carbon NMR Assignment
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the pyridine (B92270) ring, the aldehyde proton, and the methyl protons of the sulfonyl group. The electron-withdrawing nature of both the aldehyde and methylsulfonyl groups significantly influences the chemical shifts of the pyridine ring protons, causing them to appear at lower fields (higher ppm values).
The aldehydic proton is anticipated to be the most downfield signal, typically appearing as a singlet in the range of 9.9-10.1 ppm. The protons on the pyridine ring are expected to show characteristic splitting patterns. The proton at position 6 (H-6), being adjacent to the nitrogen and ortho to the aldehyde, would likely be the most deshielded of the ring protons. The protons at positions 3 and 5 would also exhibit distinct chemical shifts and coupling patterns based on their positions relative to the substituents. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet further upfield, typically in the range of 3.0-3.5 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will display separate resonances for each unique carbon atom in the molecule. The carbonyl carbon of the aldehyde group is expected to be the most downfield signal, typically appearing in the region of 190-195 ppm. The carbon atoms of the pyridine ring will have chemical shifts influenced by the nitrogen atom and the electron-withdrawing substituents. The carbon atom directly attached to the sulfonyl group (C-2) and the carbon of the aldehyde group (C-4) are expected to be significantly downfield. The carbon atoms at positions 3, 5, and 6 will also have characteristic chemical shifts. The methyl carbon of the sulfonyl group will appear at a much higher field, typically in the range of 40-45 ppm.
| Position | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| -CHO | ~9.9-10.1 (s, 1H) | ~190-195 |
| C2 | - | ~155-160 |
| C3 | ~8.0-8.2 (d) | ~120-125 |
| C4 | - | ~140-145 |
| C5 | ~7.8-8.0 (d) | ~125-130 |
| C6 | ~8.8-9.0 (s) | ~150-155 |
| -SO₂CH₃ | ~3.2-3.4 (s, 3H) | ~40-45 |
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously confirm the assignments made from 1D NMR spectra and to elucidate the precise connectivity of the molecule, a series of 2D NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the coupled protons on the pyridine ring, for instance, between H-3 and H-5 if they are meta-coupled, and potentially long-range couplings involving the aldehyde proton.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. This is crucial for definitively assigning the carbon signals for C-3, C-5, C-6, and the methyl group by correlating them to their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to identify protons that are close to each other in space, which helps in determining the molecule's conformation. For this compound, NOESY could reveal through-space interactions between the aldehyde proton and the H-3/H-5 protons, as well as between the methyl protons and the H-3 proton.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with a high degree of confidence. The exact mass can be calculated from the atomic masses of its constituent elements (C₇H₇NO₃S). The experimentally determined mass from HRMS should match the calculated theoretical mass within a very small margin of error (typically <5 ppm).
Fragmentation Pattern Analysis for Structural Confirmation
In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to confirm the structure. Key expected fragmentation pathways for this compound would include:
Loss of the methyl group from the sulfonyl moiety (-CH₃).
Loss of the entire sulfonyl group (-SO₂CH₃).
Cleavage of the aldehyde group, resulting in the loss of a formyl radical (-CHO) or carbon monoxide (-CO).
Fragmentation of the pyridine ring itself.
Analysis of the m/z values of these fragments helps to piece together the molecular structure and confirm the presence of the key functional groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, sulfonyl, and aromatic pyridine groups.
Key expected IR absorption bands include:
C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1700-1720 cm⁻¹.
C-H Stretch (Aldehyde): A characteristic pair of weak to medium bands may appear around 2820 cm⁻¹ and 2720 cm⁻¹.
S=O Stretch (Sulfonyl): Two strong absorption bands are characteristic of the sulfonyl group, typically found in the ranges of 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1120 cm⁻¹ (symmetric stretch).
C=C and C=N Stretches (Aromatic Ring): Several medium to weak absorption bands are expected in the region of 1600-1450 cm⁻¹ corresponding to the vibrations of the pyridine ring.
C-H Stretch (Aromatic): A weak absorption band is expected above 3000 cm⁻¹.
C-H Stretch (Methyl): Absorption bands corresponding to the methyl C-H stretching will be observed in the 2900-3000 cm⁻¹ region.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde | C=O Stretch | ~1700-1720 | Strong |
| Aldehyde | C-H Stretch | ~2820 and ~2720 | Weak-Medium |
| Sulfonyl | S=O Asymmetric Stretch | ~1350-1300 | Strong |
| Sulfonyl | S=O Symmetric Stretch | ~1160-1120 | Strong |
| Pyridine Ring | C=C and C=N Stretches | ~1600-1450 | Medium-Weak |
| Aromatic C-H | C-H Stretch | >3000 | Weak |
| Methyl | C-H Stretch | ~2900-3000 | Medium |
Despite a comprehensive search for crystallographic data on this compound, no specific X-ray crystallography studies detailing the solid-state structure of this compound could be located in the public domain. Consequently, the advanced spectroscopic characterization and structural elucidation through X-ray crystallography for this specific molecule cannot be provided.
In general, X-ray crystallography is a pivotal technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, scientists can deduce the arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and conformational details. This information is fundamental to understanding a molecule's steric and electronic properties, which in turn influence its physical and chemical behavior.
Had the data been available for this compound, this section would have presented key crystallographic parameters such as the crystal system, space group, and unit cell dimensions. A data table would have summarized these findings. Furthermore, a detailed discussion of the molecule's conformation, planarity of the pyridine ring, and the geometry of the methylsulfonyl group would have been included. The analysis would also have extended to the intermolecular interactions present in the crystal lattice, such as hydrogen bonds or other non-covalent interactions, which govern the packing of the molecules in the solid state.
Without access to published crystallographic data, any such discussion would be purely speculative and would not meet the required standards of scientific accuracy. Therefore, section 7.4 cannot be completed.
Future Research Directions and Perspectives
Development of More Efficient and Sustainable Synthetic Routes
The exploration of catalytic methods, particularly those employing earth-abundant metals, could offer a more sustainable alternative to traditional stoichiometric reagents. For instance, the development of direct C-H functionalization techniques could enable the introduction of the methylsulfonyl group onto the isonicotinaldehyde core in a more direct and efficient manner. Furthermore, the use of greener and recyclable solvents in the synthesis of related compounds, such as N-sulfonylimines, highlights a promising direction. nih.gov The adoption of flow chemistry processes could also lead to improved reaction control, higher yields, and safer handling of reactive intermediates.
Exploration of Undiscovered Reactivity Profiles
The reactivity of 2-(Methylsulfonyl)isonicotinaldehyde is largely dictated by the electrophilic nature of the aldehyde and the influence of the methylsulfonyl group on the pyridine (B92270) ring. While its participation in standard aldehyde reactions is expected, there remains a vast, unexplored landscape of its reactivity. Future research should aim to uncover novel transformations and reaction pathways.
Investigations into its behavior in multicomponent reactions could lead to the rapid assembly of complex molecular architectures from simple starting materials. The unique electronic properties of the molecule may also enable its participation in unconventional cycloaddition reactions or novel rearrangement pathways. For example, studies on the substitution reactions of related pyridine sulfonic acids have revealed new pathways to disubstituted pyridines, suggesting that the sulfonyl group in this compound could also be a versatile handle for further functionalization. researchgate.net Additionally, exploring its potential as a ligand in organometallic chemistry could open up new catalytic applications.
Expansion of Derivative Libraries for Specialized Applications
The true potential of this compound likely lies in the diverse array of derivatives that can be synthesized from it. The aldehyde functionality serves as a versatile anchor point for the introduction of a wide range of chemical moieties, allowing for the systematic modification of the molecule's properties. Future research should focus on the strategic design and synthesis of extensive derivative libraries to explore their potential in various specialized applications.
In the realm of medicinal chemistry, the sulfonyl group is a well-established pharmacophore known to interact with biological targets through hydrogen bonding. nih.govresearchgate.net By generating a library of derivatives, such as sulfonylhydrazones, it may be possible to identify novel compounds with therapeutic potential. mdpi.com The synthesis of heterocyclic sulfonamides and sulfonyl fluorides from related building blocks has demonstrated the potential for creating diverse molecular entities. researchgate.net The creation of these libraries, coupled with high-throughput screening, could accelerate the discovery of new drug candidates and functional materials.
Advanced Computational Methodologies for Reactivity and Design
The integration of advanced computational methodologies will be instrumental in guiding future research on this compound. Quantum mechanical calculations and machine learning models can provide deep insights into the molecule's electronic structure, reactivity, and potential interactions with biological targets. nih.govcompchem.nl
Computational tools can be employed to predict the outcomes of unknown reactions, thereby reducing the need for extensive empirical experimentation. nih.gov These methods can also be used to design novel derivatives with specific desired properties, such as enhanced binding affinity to a particular enzyme or improved material characteristics. For instance, computational surveys have been used to assess the intrinsic reactivity of aromatic carbons, a technique that could be applied to understand the reactivity of the pyridine ring in this compound. researchgate.net This predictive power can significantly streamline the research and development process, making it more efficient and cost-effective.
Synergistic Approaches in Organic and Medicinal Chemistry Research
The future of research on this compound will benefit greatly from a synergistic approach that combines the strengths of organic synthesis and medicinal chemistry. The sulfonyl group is a key feature in many therapeutic agents, and its incorporation into the isonicotinaldehyde framework presents exciting opportunities for drug discovery. nih.govresearchgate.net
Collaborative efforts between synthetic chemists, who can devise novel methods for synthesizing derivatives, and medicinal chemists, who can evaluate their biological activity, will be crucial. This interdisciplinary approach will facilitate a feedback loop where the biological data from screening derivative libraries informs the design of the next generation of compounds. The versatility of the sulfonyl group and its analogues, such as sulfoximines, in medicinal chemistry underscores the potential for discovering new therapeutic agents. youtube.com This synergy is essential for translating fundamental chemical knowledge into practical applications that can address unmet medical needs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
